

N-acetyl-2-chloroacetamide chemical properties and structure

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Compound of Interest

Compound Name: **N-acetyl-2-chloroacetamide**

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An In-Depth Technical Guide to **N-acetyl-2-chloroacetamide**: Structure, Properties, Synthesis, and Applications

Introduction

N-acetyl-2-chloroacetamide is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Possessing two reactive electrophilic centers, it serves as a versatile building block for the construction of more complex molecular architectures, including various heterocyclic systems and covalently-binding molecules. Its structure, combining an N-acetyl group with a chloroacetamide moiety, offers a unique platform for chemical modification. The chloroacetamide functional group, in particular, is a well-established reactive "warhead" for targeting nucleophilic residues in proteins, making this compound and its derivatives valuable probes and potential therapeutic agents in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of **N-acetyl-2-chloroacetamide**, grounded in authoritative scientific data.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's properties begins with its fundamental structure and physicochemical characteristics. These data are critical for predicting reactivity, designing experimental conditions, and interpreting analytical results.

Identifiers and Nomenclature

- IUPAC Name: **N-acetyl-2-chloroacetamide**[\[1\]](#)
- Synonyms: N-(2-chloroacetyl)acetamide[\[1\]](#)
- CAS Number: 17368-73-9[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₄H₆CINO₂[\[1\]](#)[\[2\]](#)
- Canonical SMILES: CC(=O)NC(=O)CCl[\[1\]](#)
- InChIKey: AYETZOVQIOQESV-UHFFFAOYSA-N[\[1\]](#)

Structural Elucidation

N-acetyl-2-chloroacetamide is an imide derivative featuring a central nitrogen atom connected to both an acetyl group (CH₃CO-) and a chloroacetyl group (-COCH₂Cl). The presence of two carbonyl groups withdraws electron density from the nitrogen atom. The key reactive site for nucleophilic substitution is the α -carbon atom bonded to the chlorine.

2D Structure of **N-acetyl-2-chloroacetamide**

Physicochemical Properties

The key computed physicochemical properties of **N-acetyl-2-chloroacetamide** are summarized in the table below. These values are essential for applications in drug design, such as predicting membrane permeability and solubility.

Property	Value	Reference
Molecular Weight	135.55 g/mol	[1] [2]
Exact Mass	135.0087061 Da	[1]
XLogP3	-0.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	46.2 Å ²	[1]
Heavy Atom Count	8	[1]
Formal Charge	0	[1]

Spectral Characteristics

While a dedicated, comprehensive spectral analysis for **N-acetyl-2-chloroacetamide** is not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the acetyl methyl protons (CH₃), a singlet for the methylene protons adjacent to the chlorine atom (-CH₂Cl), and a broad singlet for the N-H proton.
- ¹³C NMR: The carbon NMR spectrum should display four signals: one for the methyl carbon, one for the methylene carbon, and two distinct signals for the two carbonyl carbons due to their different chemical environments.[\[3\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two C=O stretching vibrations, typically in the range of 1680-1750 cm⁻¹. An N-H stretching band would be visible around 3200-3400 cm⁻¹, and a C-Cl stretching band would appear in the fingerprint region (600-800 cm⁻¹).

- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), resulting in M^+ and $M+2$ peaks. Common fragmentation patterns would include the loss of the chlorine atom and cleavage adjacent to the carbonyl groups.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of N-substituted chloroacetamides is a well-established transformation in organic chemistry. The primary strategy involves the nucleophilic acyl substitution reaction between an amine (or amide) and chloroacetyl chloride.

Synthetic Strategy: N-Acylation

The most direct route to **N-acetyl-2-chloroacetamide** is the N-acylation of acetamide with chloroacetyl chloride. The mechanism involves the nucleophilic attack of the nitrogen atom of acetamide on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent protonation of the starting acetamide (rendering it non-nucleophilic) and to drive the reaction to completion. A tertiary amine base, such as triethylamine or pyridine, is commonly used as an acid scavenger.

Causality Behind Experimental Choices:

- Solvent: An inert aprotic solvent like dichloromethane, chloroform, or toluene is chosen to dissolve the reactants without participating in the reaction.[\[4\]](#)[\[5\]](#)
- Base: Triethylamine is a common choice as it is a strong enough base to neutralize the generated HCl but is generally non-nucleophilic, minimizing side reactions.[\[5\]](#)[\[6\]](#)
- Temperature Control: The reaction is highly exothermic. Chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0-5 °C) to control the reaction rate, prevent side-product formation, and ensure safety.[\[4\]](#)[\[7\]](#)

Experimental Protocol: A Representative Synthesis

The following is a detailed, representative protocol for the synthesis of an N-substituted chloroacetamide, adapted for the specific synthesis of **N-acetyl-2-chloroacetamide**.[\[6\]](#)[\[7\]](#)

Step 1: Reactant Preparation

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
- Rationale: Anhydrous conditions are crucial as chloroacetyl chloride reacts readily with water.[\[8\]](#) The nitrogen atmosphere prevents moisture from entering the system. Triethylamine is present to neutralize the HCl formed in the next step.

Step 2: Acylation Reaction

- Cool the flask in an ice-water bath to 0-5 °C.
- Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the dropping funnel.
- Add the chloroacetyl chloride solution dropwise to the stirred acetamide solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
- Rationale: Slow, dropwise addition is critical for managing the exothermic nature of the acylation reaction.[\[7\]](#)

Step 3: Reaction Completion and Monitoring

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir for an additional 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetamide spot has disappeared.
- Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a rapid and effective method for monitoring the consumption of reactants.

Step 4: Work-up and Isolation

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1N HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to remove bulk water).
- Rationale: This aqueous work-up sequence systematically removes impurities. The 1N HCl wash protonates the triethylamine, forming a water-soluble salt. The bicarbonate wash neutralizes any residual acid.

Step 5: Purification

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
- Rationale: Drying agents remove trace water. Recrystallization is a standard technique for purifying solid organic compounds to obtain a high-purity product.

Synthesis Workflow Diagram

General workflow for the synthesis of **N-acetyl-2-chloroacetamide**.

Part 3: Chemical Reactivity and Synthetic Utility

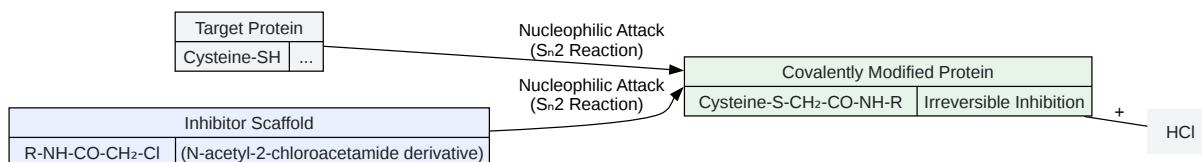
The synthetic value of **N-acetyl-2-chloroacetamide** stems from its predictable reactivity, primarily centered around the chloroacetyl moiety.

Core Reactivity Profile: Nucleophilic Substitution

The key to the reactivity of **N-acetyl-2-chloroacetamide** is the C-Cl bond. The carbon atom attached to the chlorine is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent chlorine atom and the carbonyl group. This makes it an excellent substrate for S_N2 reactions with a wide range of nucleophiles. The chlorine atom serves as a good leaving group, facilitating these transformations.^{[5][9]}

Applications in Organic and Medicinal Chemistry

- Alkylation Agent: It is an effective agent for alkylating sulfur, nitrogen, and oxygen nucleophiles. This reaction is fundamental for constructing C-S, C-N, and C-O bonds, which are prevalent in many biologically active molecules and pharmaceutical intermediates.[10]
- Heterocyclic Synthesis: The bifunctional nature of N-aryl-2-chloroacetamides allows them to be used as precursors for various heterocyclic compounds. For instance, reaction with ammonium thiocyanate can lead to the formation of 2-(arylimino)thiazolidin-4-ones.[5] This highlights its potential as a versatile scaffold in combinatorial chemistry.
- Covalent Inhibitors in Drug Discovery: The chloroacetamide group is a well-known "warhead" used to create targeted covalent inhibitors.[11] It selectively reacts with the thiol group of cysteine residues within the active site of a target protein. This forms an irreversible covalent thioether bond, leading to potent and prolonged inhibition. This strategy has been successfully employed in the development of various enzyme inhibitors.[11][12]



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Mechanism of covalent inhibition via a chloroacetamide warhead.

Part 4: Safety, Handling, and Storage

Due to its reactivity, **N-acetyl-2-chloroacetamide** and related compounds must be handled with appropriate caution.

Hazard Identification

Based on GHS classifications for the compound, it presents several hazards:

- Acute Toxicity (Oral): Harmful if swallowed.[1]
- Skin Corrosion/Irritation: Causes skin irritation.[1]
- Eye Damage/Irritation: Causes serious eye damage.[1]
- Sensitization: May cause an allergic skin reaction.[1]
- Respiratory Irritation: May cause respiratory irritation.[1]

The related compound, 2-chloroacetamide, is also suspected of damaging fertility or the unborn child.[13][14]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[15]
- Personal Protective Equipment:
 - Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).[13]
 - Eye/Face Protection: Use chemical safety goggles or a face shield.[15]
 - Clothing: Wear a lab coat and closed-toe shoes.[16]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][16] Avoid dust formation.[15]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] Keep away from strong bases, strong acids, and strong oxidizing/reducing agents.[15][16]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

N-acetyl-2-chloroacetamide is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity, centered on the electrophilic chloroacetyl group, make it a powerful tool for synthetic chemists. Its utility spans from the construction of complex heterocyclic frameworks to the design of sophisticated covalent inhibitors for biochemical and pharmaceutical research. Proper understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full potential in the laboratory.

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